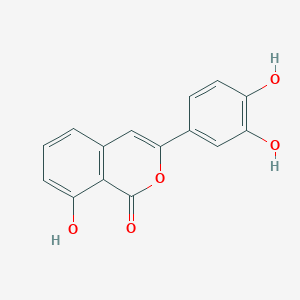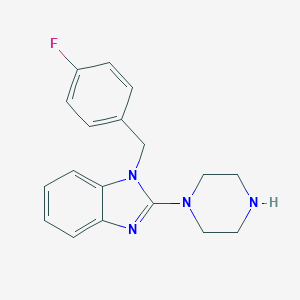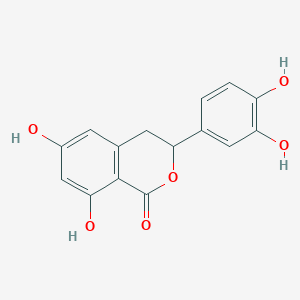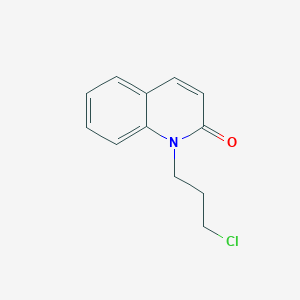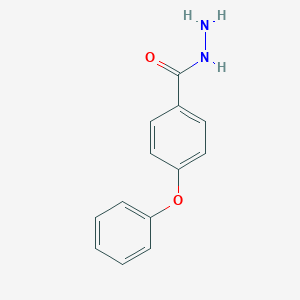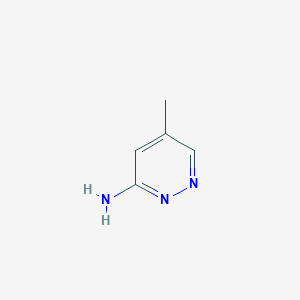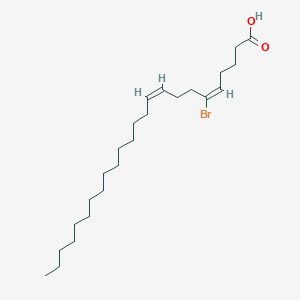
6-bromo-tetracosa-5E,9Z-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-tetracosa-5E,9Z-dienoic acid is a long-chain fatty acid that has been the focus of scientific research in recent years. This acid is found in certain marine organisms, and its unique structure has led to interest in its potential applications in various fields, including medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood. However, it is believed that this fatty acid exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate others, leading to changes in cellular metabolism and gene expression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-bromo-tetracosa-5E,9Z-dienoic acid has a range of biochemical and physiological effects. In cells, this fatty acid has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In animal studies, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to reduce inflammation and to improve cognitive function. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-tetracosa-5E,9Z-dienoic acid in lab experiments is its unique structure, which allows it to interact with cells and signaling pathways in novel ways. However, the synthesis method for this fatty acid is complex and time-consuming, making it difficult to obtain large quantities for experimentation. Additionally, the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on 6-bromo-tetracosa-5E,9Z-dienoic acid. One area of interest is its potential use in medicine, particularly in the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in agriculture as an alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid and to design experiments that specifically target its effects.
Métodos De Síntesis
The synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid involves the extraction of this fatty acid from marine organisms such as sponges and algae. The process involves several steps, including extraction, purification, and identification. The extracted fatty acid is then subjected to various chemical reactions to obtain the final product. The synthesis method is complex and time-consuming, but it yields high-quality 6-bromo-tetracosa-5E,9Z-dienoic acid.
Aplicaciones Científicas De Investigación
The unique structure of 6-bromo-tetracosa-5E,9Z-dienoic acid has led to interest in its potential applications in various fields. In medicine, this fatty acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In biotechnology, this fatty acid has been studied for its potential use in the production of biofuels.
Propiedades
Número CAS |
150994-69-7 |
|---|---|
Nombre del producto |
6-bromo-tetracosa-5E,9Z-dienoic acid |
Fórmula molecular |
C24H43BrO2 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(5E,9Z)-6-bromotetracosa-5,9-dienoic acid |
InChI |
InChI=1S/C24H43BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27/h15-16,21H,2-14,17-20,22H2,1H3,(H,26,27)/b16-15-,23-21+ |
Clave InChI |
OINPZQORURIPFB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
SMILES |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
SMILES canónico |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Sinónimos |
6-bromo-5,9-tetracosadienoic acid 6-bromo-TCDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
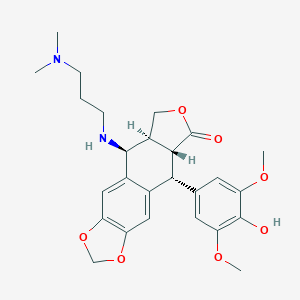
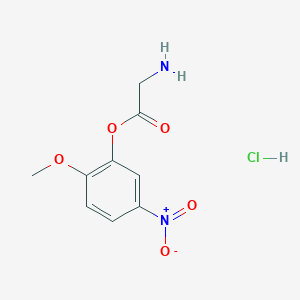
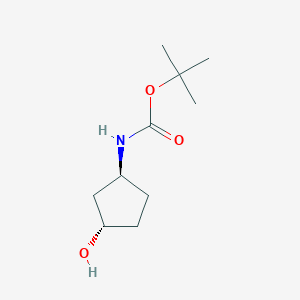
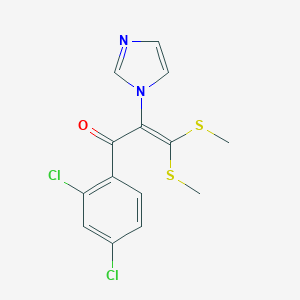
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
